4-Chloro-N,N-dimethylbenzenepropanamide
Overview
Description
4-Chloro-N,N-dimethylbenzenepropanamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzenepropanamide, where the benzene ring is substituted with a chlorine atom and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dimethylbenzenepropanamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoyl chloride.
Amidation Reaction: The 4-chlorobenzoyl chloride is reacted with N,N-dimethylamine in the presence of a base such as triethylamine. This reaction forms 4-chloro-N,N-dimethylbenzamide.
Chain Extension: The benzamide is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to extend the carbon chain, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3) to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaOCH3, potassium tert-butoxide (KOtBu), in polar aprotic solvents.
Major Products
Oxidation: 4-Chloro-N,N-dimethylbenzoic acid.
Reduction: 4-Chloro-N,N-dimethylbenzylamine.
Substitution: 4-Methoxy-N,N-dimethylbenzenepropanamide.
Scientific Research Applications
4-Chloro-N,N-dimethylbenzenepropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its amide functionality.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethylbenzenepropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the chlorine atom and dimethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar structure but lacks the propanamide chain.
4-Chloro-N,N-diethylbenzenepropanamide: Similar structure with ethyl groups instead of methyl groups.
4-Methoxy-N,N-dimethylbenzenepropanamide: Similar structure with a methoxy group instead of a chlorine atom.
Uniqueness
4-Chloro-N,N-dimethylbenzenepropanamide is unique due to the presence of both the chlorine atom and the dimethylated amide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAUXZUMIVZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278492 | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72457-30-8 | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72457-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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